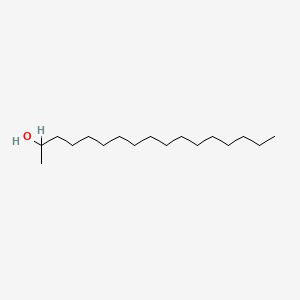

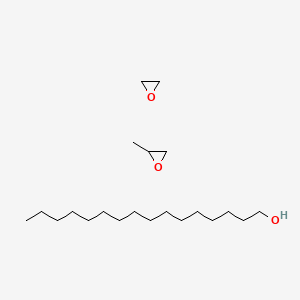

Hexadecan-1-ol;2-methyloxirane;oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexadecan-1-ol;2-methyloxirane;oxirane is an amphiphilic compound that combines hydrophobic and hydrophilic properties. This compound is part of a broader class of polyethers, which are known for their versatility and wide range of applications. The unique structure of propylene oxide ethylene oxide polymer hexadecyl ether allows it to form micelles and hydrogels in aqueous solutions, making it useful in various industrial and scientific applications .

Preparation Methods

The synthesis of propylene oxide ethylene oxide polymer hexadecyl ether typically involves the polymerization of propylene oxide and ethylene oxide in the presence of a catalyst. The process can be carried out using different polymerization methods, including anionic ring-opening polymerization, coordination polymerization, and cationic polymerization . Industrial production often employs double-metal cyanide catalysts to achieve high efficiency and control over the polymer structure . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the polymerization process and obtain the desired molecular weight and properties .

Chemical Reactions Analysis

Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .

Scientific Research Applications

Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .

Mechanism of Action

The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .

Comparison with Similar Compounds

Hexadecan-1-ol;2-methyloxirane;oxirane is similar to other amphiphilic polyethers, such as poloxamers and polyethylene glycol-polypropylene glycol block copolymers . its unique structure, which includes a long hexadecyl chain, provides distinct advantages in terms of hydrophobicity and micelle formation . Compared to poloxamers, propylene oxide ethylene oxide polymer hexadecyl ether offers better control over the hydrophilic-lipophilic balance, making it more suitable for specific applications requiring tailored solubility and stability . Similar compounds include polyethylene glycol, polypropylene glycol, and other block copolymers with varying ratios of ethylene oxide and propylene oxide .

Properties

CAS No. |

37311-01-6 |

|---|---|

Molecular Formula |

C21H44O3 |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

hexadecan-1-ol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |

InChI Key |

GTABBGRXERZUAH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |

| 9087-53-0 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.